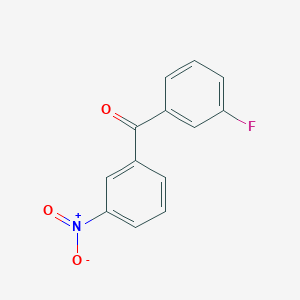

3-Fluoro-3'-nitrobenzophenone

Description

General Overview of Benzophenone (B1666685) Derivatives in Chemical Research

Benzophenone, a simple diaromatic ketone with the formula (C₆H₅)₂CO, serves as a fundamental building block in organic chemistry. wikipedia.org Its derivatives, substituted benzophenones, are a class of compounds that have garnered considerable interest from researchers due to their wide-ranging applications. researchgate.net These compounds are ubiquitous in medicinal chemistry, forming the core structure of many biologically active molecules. nih.govconsensus.app Natural benzophenones, of which there are over 300 known variations, exhibit great structural diversity and a plethora of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties. wikipedia.orgnih.gov

Synthetic benzophenone derivatives are also crucial. They are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents like proquazone (B1679723) and amfenac, and are used to create a wide array of heterocyclic systems such as acridines, quinolines, and benzodiazepines. nih.govasianpubs.org Beyond pharmaceuticals, benzophenones are used as photoinitiators for UV-curing applications in inks and coatings, and as UV blockers in plastic packaging to prevent photodegradation. wikipedia.org Their versatility makes them a staple in the development of new drugs, agrochemicals, and materials. researchgate.netwaseda.jp

The Strategic Role of Fluorine and Nitro Substituents in Aromatic Ketones

The specific placement of fluorine and nitro groups on an aromatic ketone scaffold, as seen in 3-Fluoro-3'-nitrobenzophenone, is a deliberate strategy in chemical design to modulate the molecule's properties.

Fluorine Substituents: The incorporation of fluorine into a molecule is a widely used tactic in modern drug design. researchgate.net Due to its small size and high electronegativity, fluorine can significantly enhance a compound's pharmacokinetic and physicochemical properties. nih.gov Judicious placement of a fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability, and enhance the binding affinity of a drug to its target protein. researchgate.netnih.govnih.gov The strong electron-withdrawing nature of fluorine also modulates the acidity (pKa) of nearby functional groups, which can be a critical tool for controlling a compound's physical properties and bioavailability. researchgate.netnih.gov These attributes have led to a marked increase in the number of fluorinated drugs approved for use. researchgate.net

Nitro Substituents: The nitro group (–NO₂) is another functional group of great importance in medicinal chemistry. svedbergopen.commdpi.com It is a strong electron-withdrawing group that can alter a molecule's polarity and electronic properties, which may favor interactions with biological targets like enzymes. nih.gov Many nitro-containing compounds are prodrugs that become active through bioreductive processes within the body. svedbergopen.comacs.org This mechanism is particularly exploited in the development of antibacterial, antiparasitic, and anticancer agents, including hypoxia-activated prodrugs that target oxygen-deficient tumor cells. mdpi.comacs.org While the nitro group can be associated with toxicity, its unique properties are often harnessed to achieve specific therapeutic effects, making it a valuable, if complex, tool for medicinal chemists. svedbergopen.comnih.gov

Current Research Landscape and Emerging Directions for this compound

This compound itself is primarily recognized as a chemical intermediate, a building block for creating more complex molecules. While specific, extensive research on its direct applications is not widely published, its structure suggests significant potential in several areas, aligning with current trends in aromatic ketone research.

The market for aromatic ketone polymers is expanding, driven by demand for high-performance materials in the aerospace, automotive, and electronics industries. marketresearchfuture.com These polymers are valued for their high-temperature stability, mechanical strength, and chemical resistance. marketresearchfuture.com The unique electronic properties conferred by the fluoro and nitro groups could make derivatives of this compound candidates for the development of new polymers with specific optical or electronic characteristics.

Recent research has focused on expanding the utility of aromatic ketones in chemical synthesis. waseda.jpazom.com New one-pot transformations and heteroaromatic swapping techniques are being developed to more efficiently convert aromatic ketones into other valuable compounds, such as esters or different heterocyclic systems. azom.comresearchgate.net As a substituted benzophenone, this compound is a prime candidate for these advanced synthetic methodologies, enabling the creation of novel compound libraries for drug discovery and materials science. Its distinct substitution pattern offers a unique starting point for generating derivatives with potentially enhanced or novel biological activities or material properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 890098-21-2 | C₁₃H₈FNO₃ | 245.21 | Fluorine at position 3, Nitro at position 3'. bldpharm.com |

| 4-Fluoro-4'-nitrobenzophenone | 2195-47-3 | C₁₃H₈FNO₃ | 245.21 | Fluorine and Nitro groups at para positions. sigmaaldrich.comchemicalbook.comnih.gov |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | 344-80-9 | C₁₃H₉FN₂O₃ | 260.2 | Precursor in benzodiazepine (B76468) synthesis. caymanchem.com |

| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 | Parent diarylketone structure. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVSNNBNWLDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641508 | |

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-21-2 | |

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 3 Nitrobenzophenone

Precursor Synthesis and Intermediate Transformations

The successful synthesis of 3-Fluoro-3'-nitrobenzophenone is critically dependent on the availability of appropriately substituted starting materials. The preparation of these precursors often involves multi-step sequences.

3-Fluorobenzoyl Chloride: This key precursor for Friedel-Crafts acylation can be prepared from 3-fluorobenzoic acid. A standard method involves the reaction of 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often catalyzed by a small amount of dimethylformamide (DMF).

Halogenated and Nitrated Benzene (B151609) Derivatives: For cross-coupling reactions, precursors such as 3-bromonitrobenzene or 3-iodonitrobenzene are required. 3-Bromonitrobenzene can be synthesized by the bromination of nitrobenzene in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) orgsyn.org. The nitro group directs the incoming bromine to the meta position. Alternatively, nitration of bromobenzene yields a mixture of ortho and para isomers, making this route less suitable for obtaining the pure meta isomer. The chlorination of nitrobenzene in the presence of iron(III) chloride can produce 3-chloronitrobenzene as the major product nih.gov.

For Suzuki reactions, 3-nitrophenylboronic acid is a crucial intermediate. It can be prepared from 3-bromonitrobenzene through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis, or via a palladium-catalyzed borylation reaction.

| Precursor | Starting Material | Reagents | Typical Conditions |

|---|---|---|---|

| 3-Fluorobenzoyl chloride | 3-Fluorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux, catalytic DMF |

| 3-Bromonitrobenzene | Nitrobenzene | Br₂, FeBr₃ | Heating |

| 3-Nitrophenylboronic acid | 3-Bromonitrobenzene | 1. n-BuLi, 2. B(OR)₃, 3. H₃O⁺ | Low temperature for lithiation |

Derivatization of Benzoyl Halides for Acylation

A primary and well-established method for synthesizing benzophenones is the Friedel-Crafts acylation. libretexts.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org For the specific synthesis of this compound, this reaction would typically involve the acylation of nitrobenzene with 3-fluorobenzoyl chloride.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the 3-fluorobenzoyl chloride and a strong Lewis acid, most commonly aluminum trichloride (AlCl₃). libretexts.org This acylium ion then attacks the nitrobenzene ring. The nitro group (-NO₂) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. Consequently, it directs the incoming 3-fluorobenzoyl group to the meta-position (C-3) of the nitrobenzene ring, leading to the desired 3,3'-substitution pattern.

Due to the electron-withdrawing nature of the carbonyl group in the resulting ketone product, the aromatic ring becomes deactivated, which conveniently prevents further acylation reactions. googleapis.com This characteristic allows for the synthesis of a monoacylated product with high selectivity. organic-chemistry.org However, the classical Friedel-Crafts acylation has notable drawbacks. The reaction often requires more than a stoichiometric amount of the Lewis acid catalyst because both the reactant acyl halide and the product ketone form complexes with it. organic-chemistry.org This leads to a large volume of acidic waste during aqueous workup, posing environmental concerns.

Table 1: Comparison of General Conditions for Friedel-Crafts Acylation

| Parameter | Traditional Method (e.g., AlCl₃) |

| Catalyst Loading | Stoichiometric or excess |

| Reactants | Benzoyl Halide, Deactivated Aromatic Ring |

| Typical Solvent | Chlorinated hydrocarbons (e.g., DCM) or CS₂ |

| Reaction Temperature | 0 °C to reflux |

| Workup | Aqueous acid quench |

| Key Disadvantage | High catalyst loading, corrosive, generation of hazardous waste |

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

In response to the limitations of traditional methods, significant research has focused on developing more sustainable and efficient synthetic routes. These advanced approaches prioritize the use of catalytic systems and novel reaction media to minimize waste and improve energy efficiency, aligning with the principles of green chemistry. researchgate.nethilarispublisher.com

Modern advancements in Friedel-Crafts acylation focus on replacing stoichiometric Lewis acids with more efficient catalytic alternatives. The goal is to develop systems that are effective in small quantities, recyclable, and less corrosive.

Metal Triflates: Lanthanide and other metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) have emerged as highly effective water-tolerant Lewis acid catalysts for acylation reactions. researchgate.net They can be used in truly catalytic amounts (typically 1-10 mol%) and can often be recovered and reused, significantly reducing waste. Their tolerance to moisture is a major advantage over traditional catalysts like AlCl₃.

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites and metal oxides (e.g., ZnO), offer substantial environmental and practical benefits. organic-chemistry.org These solid acids can catalyze acylations under solvent-free conditions or in greener solvents. Their primary advantage is the ease of separation from the reaction mixture—typically by simple filtration—which facilitates catalyst recycling and simplifies product purification. Envirocat EPZG®, a clay-based catalyst, has also been shown to be an efficient and reusable catalyst for Friedel-Crafts reactions, often providing higher yields than anhydrous AlCl₃. acs.org

Other "Greener" Approaches: Research has explored metal- and halogen-free methodologies, for instance, using a mixed anhydride formed from trifluoroacetic anhydride, which eliminates the need for both a Lewis acid and a chlorinated solvent. acs.org Furthermore, reactions conducted in alternative media, such as ionic liquids or hexafluoro-2-propanol, can enhance reaction rates and provide a non-aqueous environment that can be advantageous for certain substrates. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst Type | Example(s) | Catalyst Loading | Key Advantages |

| Traditional Lewis Acid | AlCl₃, FeCl₃ | >100 mol% | High reactivity, well-established |

| Metal Triflates | Y(OTf)₃, Sc(OTf)₃ | 1-10 mol% | Water-tolerant, recyclable, catalytic |

| Solid Acids / Heterogeneous | Zeolites, ZnO, Envirocat EPZG® | Varies (weight %) | Easily separable, reusable, often milder conditions |

| Brønsted Acids | Trifluoroacetic Anhydride, TfOH | Catalytic | Metal-free, avoids chlorinated solvents |

Chemoenzymatic synthesis represents a frontier in sustainable chemistry, combining the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. While the direct enzymatic synthesis of a molecule like this compound is not yet established, the prospects for using enzymes in the synthesis of fluorinated compounds are growing. nih.gov

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. nih.gov Research has demonstrated that engineered enzymes, such as polyketide synthases (PKS), can be modified to incorporate fluorinated building blocks into complex molecular scaffolds. researchgate.net By exchanging specific domains within a PKS enzyme with those from other synthases, researchers have successfully utilized fluoromalonyl-CoA to create fluorinated polyketides. nih.govnih.gov

For a target like this compound, a prospective chemoenzymatic route could involve:

Enzymatic synthesis of a precursor: An enzyme could be used to synthesize a key intermediate, such as 3-fluorobenzoic acid or a derivative, under mild, aqueous conditions.

Biocatalytic C-C bond formation: While challenging for this class of compounds, ongoing research into enzymes capable of catalyzing Friedel-Crafts-type reactions or other C-C bond-forming reactions could one day provide a direct enzymatic pathway.

The primary advantages of a chemoenzymatic approach would be the exceptionally high selectivity (chemo-, regio-, and stereoselectivity) and the use of environmentally benign conditions (aqueous media, ambient temperature, and pressure). This approach remains a forward-looking prospect but holds significant promise for the future of sustainable chemical manufacturing. organic-chemistry.org

Reactivity and Reaction Mechanisms of 3 Fluoro 3 Nitrobenzophenone

Nucleophilic Reactions Involving Aromatic Substituents

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides and nitroarenes. The reaction's feasibility is highly dependent on the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. stackexchange.compressbooks.pub

The fluoro group is generally an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. youtube.commasterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the rate-determining initial attack by a nucleophile. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubcore.ac.uk

However, for SNAr to occur efficiently, the resonance stabilization of this intermediate is crucial. This requires the presence of potent electron-withdrawing groups (such as -NO₂, -CN, or -COR) at the ortho and/or para positions relative to the leaving group. stackexchange.comnih.gov In the case of 3-Fluoro-3'-nitrobenzophenone, the activating benzoyl group is positioned meta to the fluorine atom. This alignment prevents the carbonyl group from extending resonance stabilization to the Meisenheimer complex that would form upon nucleophilic attack. The negative charge of the intermediate cannot be delocalized onto the carbonyl oxygen from the meta position. stackexchange.com

Consequently, the fluoro group in this compound is significantly deactivated towards SNAr compared to its ortho- or para-substituted counterparts. Reactivity is primarily driven by the weaker inductive electron withdrawal from the meta-carbonyl group. While reactions can be forced under harsh conditions (e.g., high temperatures, strong nucleophiles), they are generally sluggish. Studies on analogous meta-substituted systems, such as meta-halobenzonitriles, confirm that reactivity towards nucleophilic substitution is substantially lower than for para-substituted isomers and that the typical leaving group trend of F >> Br > Cl is maintained. nih.gov

The nitro group is one of the strongest electron-withdrawing groups and can, under specific circumstances, act as a leaving group in nucleophilic aromatic substitution reactions, being displaced by a nucleophile. colby.edunih.gov Similar to the SNAr reactions involving the fluoro group, the displacement of a nitro group is highly dependent on electronic activation from other substituents on the ring. colby.edu

In this compound, the nitro group is on the 3'-position of its phenyl ring, making it meta to the carbonyl bridge. This meta-relationship means the carbonyl group does not provide the necessary resonance stabilization for the Meisenheimer complex that would form upon nucleophilic attack at the C-NO₂ bond. Therefore, direct nucleophilic displacement of the nitro group is not a favored reaction pathway under standard SNAr conditions. The primary chemical transformations of the nitro group in this molecule involve reduction, which is discussed in a subsequent section.

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) rings. The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituents already present. openstax.orgminia.edu.eg Both rings in this compound are electronically deactivated.

On the Fluorine-Containing Ring: This ring possesses two deactivating groups: the fluoro group (weak deactivator) and the benzoyl group (strong deactivator). lumenlearning.comunizin.org

The fluoro group is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, which helps stabilize the cationic intermediate (arenium ion) during ortho and para attack. libretexts.org

The benzoyl group is a meta-director because its carbonyl function strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack. youtube.comkhanacademy.orgdoubtnut.com

On the Nitro-Containing Ring: This ring contains two powerful deactivating, meta-directing groups: the nitro group and the benzoyl group. youtube.com Both groups withdraw electron density from the ring via induction and resonance, making this ring extremely unreactive towards electrophiles. doubtnut.com Their directing effects are reinforcing, meaning they both direct incoming electrophiles to the positions meta to themselves. The only position that is meta to both the nitro group (at C3') and the carbonyl bridge (at C1') is the C5' position. Therefore, any electrophilic substitution on this ring would overwhelmingly occur at the C5' position, though extremely harsh reaction conditions would be required.

Reduction and Oxidation Chemistry of the Core Structure

The primary redox chemistry of this compound centers on the selective reduction of the nitro group, a common and synthetically useful transformation.

The nitro group can be selectively reduced to a primary amine (forming 3-fluoro-3'-aminobenzophenone) in the presence of other reducible functional groups like the ketone and the aryl fluoride. This chemoselectivity is achievable using various reagents. A classic and effective method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or elemental iron (Fe) in acetic acid. commonorganicchemistry.com

The reduction with SnCl₂ is particularly common and proceeds via a series of electron and proton transfers. acsgcipr.org It is valued for its tolerance of other functional groups, including ketones, esters, and halogens, which remain unaffected under typical reaction conditions. strategian.comresearchgate.net

| Reagent System | Solvent | Conditions | Selectivity Notes |

| SnCl₂·2H₂O / HCl | Ethanol / Water | Reflux | Excellent selectivity for -NO₂ over -CO- and Ar-F. acsgcipr.orgstrategian.com |

| Fe / HCl or CH₃COOH | Ethanol / Water | Reflux | Good selectivity; widely used in industry. commonorganicchemistry.com |

| Zn / CH₃COOH | Acetic Acid | Heating | Mild method with good selectivity for the nitro group. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Water / Alcohol | Heating | Can be used for selective reduction, especially if other groups are acid-sensitive. commonorganicchemistry.com |

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. commonorganicchemistry.comnih.gov

This method is highly chemoselective for the nitro group. Under controlled, mild conditions (low pressure and temperature), the nitro group is reduced to an amine without affecting the benzophenone's carbonyl group or causing hydrodefluorination (cleavage of the C-F bond). nih.govresearchgate.net However, under more forcing conditions (higher pressure/temperature), the ketone may be reduced to a secondary alcohol (a benzhydrol) or even completely reduced to a methylene group. Therefore, careful optimization of reaction conditions is essential to ensure selectivity. researchgate.netrsc.org Using a modified catalyst, such as sulfided platinum, can further enhance selectivity by preventing side reactions like hydrodehalogenation. nih.gov

Transformations of the Ketone Moiety

The ketone group in this compound is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing effects of the fluoro and nitro substituents on the phenyl rings. Common transformations of the ketone moiety include reduction, nucleophilic addition, and olefination reactions.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, forming 3-Fluoro-3'-nitrodiphenylmethanol. This transformation can be achieved using various reducing agents. The choice of reducing agent can be critical to avoid the reduction of the nitro group.

| Reducing Agent | Product | Notes |

| Sodium borohydride (NaBH₄) | 3-Fluoro-3'-nitrodiphenylmethanol | A mild reducing agent, selective for the ketone over the nitro group. |

| Lithium aluminium hydride (LiAlH₄) | (3-aminophenyl)(3-fluorophenyl)methanol | A strong reducing agent that will likely reduce both the ketone and the nitro group. |

Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. These reactions lead to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. wikipedia.orgmasterorganicchemistry.comlumenlearning.com This reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the alkene. organic-chemistry.orglibretexts.org The versatility of the Wittig reagent allows for the introduction of a wide range of substituents at the former carbonyl carbon.

Radical Processes and Photoreactivity Investigations

The photochemistry of benzophenone (B1666685) and its derivatives has been extensively studied, revealing a rich array of radical-mediated processes. The presence of the fluoro and nitro substituents in this compound is expected to modulate its photoreactivity compared to the parent benzophenone molecule.

Upon absorption of UV radiation, benzophenone derivatives typically undergo excitation from the ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient and rapid process known as intersystem crossing (ISC) to a triplet state (T₁). wikipedia.org The triplet state has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon. This triplet state is a key intermediate in the subsequent photochemical reactions of benzophenones.

The rate and efficiency of intersystem crossing can be influenced by the nature and position of substituents on the aromatic rings. For nitro-aromatic compounds, intersystem crossing is often a very fast and dominant deactivation pathway for the excited singlet state. nih.govnih.govrsc.org Therefore, it is anticipated that this compound will efficiently populate its triplet state upon photoexcitation.

The triplet state of benzophenone derivatives is a potent hydrogen abstractor. researchgate.net The oxygen atom of the carbonyl group in the triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H) to generate a ketyl radical and a new radical derived from the hydrogen donor (R•).

This ability to generate radicals makes benzophenone and its derivatives useful as photoinitiators in various chemical transformations, including polymerization reactions and the functionalization of C-H bonds. The reactivity of the triplet state and its efficiency in hydrogen abstraction can be tuned by the electronic properties of the substituents. The electron-withdrawing nature of the fluoro and nitro groups in this compound would likely influence the energy and reactivity of the triplet state.

| Process | Description | Key Intermediates |

| Photoexcitation | Absorption of UV light promotes the molecule to an excited singlet state (S₁). | S₁ state |

| Intersystem Crossing (ISC) | Rapid and efficient transition from the singlet state (S₁) to the triplet state (T₁). wikipedia.orgresearchgate.net | T₁ state (diradical) |

| Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor molecule to form a ketyl radical. researchgate.net | Ketyl radical |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Different types of NMR experiments can be used to probe the environments of specific atomic nuclei, such as protons (¹H), carbons (¹³C), and fluorine (¹⁹F).

High-Resolution ¹H NMR Analysis of Proton Environments

A high-resolution ¹H NMR spectrum of 3-Fluoro-3'-nitrobenzophenone would be expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The eight aromatic protons on the two benzene (B151609) rings would exhibit distinct chemical shifts due to the influence of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom. The protons on the fluorinated ring would show splitting patterns (coupling) due to both proton-proton (³JHH) and proton-fluorine (JHF) interactions. Similarly, the protons on the nitrated ring would display characteristic splitting patterns based on their positions relative to the nitro group and the carbonyl bridge. Without experimental data, precise chemical shifts and coupling constants cannot be provided.

¹³C NMR Analysis of Carbon Framework Connectivity

The ¹³C NMR spectrum would provide information on the thirteen distinct carbon atoms in the this compound molecule. The carbonyl carbon (C=O) would typically appear as a singlet at a downfield chemical shift (usually in the range of 190-200 ppm). The aromatic carbons would resonate in the region of 110-170 ppm. The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The chemical shifts of the carbons on both aromatic rings would be influenced by the substituent effects of the fluorine and nitro groups.

¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its position on the aromatic ring and the electronic nature of the benzophenone (B1666685) structure. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF). The precise chemical shift and coupling constants are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks within each of the aromatic rings, helping to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for establishing the connectivity across the entire molecule, including linking the two aromatic rings through the carbonyl group.

Without experimental 2D NMR data, a definitive structural elucidation and assignment of all proton and carbon signals is not possible.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aromatic ketone.

Nitro (NO₂) Group Stretches: Two distinct, strong absorption bands would be anticipated for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Carbon-Fluorine (C-F) Stretch: A strong absorption band for the C-F bond is expected in the range of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The spectrum would also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region).

A hypothetical data table for the expected IR absorptions is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1530 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

It is important to reiterate that the information provided above is based on established principles of spectroscopic analysis and predictions for a molecule with this structure. Definitive and detailed characterization requires experimentally obtained data, which is not currently available in the public domain.

Raman Spectroscopy Applications for Molecular Vibrations

Key vibrational modes for this compound that can be analyzed using Raman spectroscopy include:

Carbonyl (C=O) Stretch: A strong Raman band, typically observed in the 1640-1680 cm⁻¹ region for aromatic ketones, provides confirmation of the benzophenone backbone.

Nitro (NO₂) Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are expected to produce characteristic bands. The symmetric stretch typically appears around 1330-1370 cm⁻¹, while the asymmetric stretch is found at higher wavenumbers, approximately 1510-1550 cm⁻¹. researchgate.net

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration in aromatic compounds gives rise to a band in the 1100-1300 cm⁻¹ region.

Aromatic Ring Modes: Multiple bands corresponding to C-C stretching within the phenyl rings are expected between 1400 and 1600 cm⁻¹. C-H bending vibrations also provide structural information. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Phenyl Rings |

| Carbonyl (C=O) Stretch | 1640-1680 | Ketone |

| Aromatic C=C Stretch | 1400-1600 | Phenyl Rings |

| Nitro (NO₂) Asymmetric Stretch | 1510-1550 | Nitro Group |

| Nitro (NO₂) Symmetric Stretch | 1330-1370 | Nitro Group |

| Carbon-Fluorine (C-F) Stretch | 1100-1300 | Fluorophenyl Ring |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. thermofisher.com For this compound, with the molecular formula C₁₃H₈FNO₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition. chemicalbook.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈FNO₃ |

| Calculated Monoisotopic Mass | 245.04882 Da |

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways, providing valuable structural information. wikipedia.org The fragmentation pattern of this compound is dictated by the stability of the resulting ions and neutral fragments. The benzophenone core structure typically undergoes alpha-cleavage adjacent to the carbonyl group. libretexts.org

Expected fragmentation pathways include:

Formation of Aroylium Ions: Cleavage of the C-C bonds flanking the carbonyl group can lead to the formation of the 3-fluorobenzoyl cation (m/z 123) or the 3-nitrobenzoyl cation (m/z 150).

Loss of Nitro Group: The molecular ion can lose fragments related to the nitro group, such as NO₂ (loss of 46 Da) or NO (loss of 30 Da).

Formation of Phenyl Cations: Further fragmentation of the benzoyl cations can result in the formation of the 3-fluorophenyl cation (m/z 95) or the 3-nitrophenyl cation (m/z 122) through the loss of a neutral carbon monoxide (CO) molecule. researchgate.net

Analysis of these characteristic fragment ions allows for the definitive structural confirmation of the molecule. researchgate.netlew.ro

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 245 | [C₁₃H₈FNO₃]⁺˙ (Molecular Ion) | - |

| 199 | [M - NO₂]⁺ | NO₂ |

| 150 | [C₇H₄NO₃]⁺ (3-nitrobenzoyl) | C₆H₄F |

| 123 | [C₇H₄FO]⁺ (3-fluorobenzoyl) | C₆H₄NO₂ |

| 122 | [C₆H₄NO₂]⁺ (3-nitrophenyl) | C₇H₄FO |

| 95 | [C₆H₄F]⁺ (3-fluorophenyl) | C₇H₄NO₃ |

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic structure of the molecule by studying how it interacts with ultraviolet and visible light.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is characterized by absorptions arising from electronic transitions within its chromophoric system, which includes the two aromatic rings and the carbonyl group. tanta.edu.eg

Two primary types of transitions are expected for this molecule:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For benzophenone derivatives, these typically occur at shorter wavelengths (e.g., ~250 nm). scialert.net

n → π Transitions:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition occurs at longer wavelengths, often appearing as a shoulder on the more intense π → π* band. slideshare.netyoutube.com

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone, a phenomenon known as a solvatochromic shift, which can be influenced by solvent polarity. scialert.net

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~250-260 nm | High |

| n → π | n (non-bonding) → LUMO (π) | ~330-350 nm | Low |

The photoluminescent properties of benzophenones are well-documented. Unsubstituted benzophenone is known for its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This rapid S₁ → T₁ transition significantly quenches fluorescence, making benzophenone primarily a phosphorescent molecule at low temperatures. acs.orghitachi-hightech.com

The fluorescence and photoluminescent behavior of this compound would be influenced by its substituents.

Fluorescence: Generally, benzophenones are weakly fluorescent at room temperature due to the efficient ISC. The presence of the nitro group, a known fluorescence quencher, is likely to further decrease or eliminate any native fluorescence from the molecule.

Photoluminescence: Substituted benzophenones have been investigated as materials for organic light-emitting diodes (OLEDs), where modifications to the benzophenone core can tune the emission properties. mdpi.com Some derivatives exhibit thermally activated delayed fluorescence (TADF), a process that enhances emission efficiency. mdpi.comresearchgate.net While specific data for this compound is not widely available, its photophysical properties would be a result of the interplay between the benzophenone core's tendency for ISC and the electronic effects of the fluoro and nitro substituents.

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the case of this compound, these studies would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing the arrangement of molecules within the crystal lattice.

Single Crystal X-ray Crystallography for Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to construct an electron density map and, from that, a precise model of the molecule.

This analysis would yield a comprehensive set of geometric parameters. While specific data for the title compound is unavailable, a hypothetical table of such findings is presented below to illustrate the nature of the expected results.

Hypothetical Molecular Geometry Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Selected Bond Lengths (Å) | |

| C-F | Data Not Available |

| C=O | Data Not Available |

| C-N (nitro) | Data Not Available |

| Selected Bond Angles (°) | |

| C-C(O)-C | Data Not Available |

| O-N-O | Data Not Available |

| Torsion Angles (°) |

Furthermore, for chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenters.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. Analysis of the crystal structure of this compound would allow for a detailed examination of these interactions, which are crucial for understanding the solid-state properties of the compound.

Given the functional groups present (a fluorine atom, a nitro group, and a carbonyl group), several types of non-covalent interactions would be anticipated. These include:

Hydrogen Bonding: Weak C—H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms as acceptors are commonly observed in the crystal structures of related benzophenones.

Halogen Bonding: The fluorine atom could participate in halogen bonds, acting as a halogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also play a significant role in the crystal packing.

A detailed analysis would quantify the geometry of these interactions, such as donor-acceptor distances and angles. A hypothetical table summarizing these potential interactions is provided below.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | C-H···O=C | Data Not Available | Data Not Available |

| Hydrogen Bond | C-H···O-N | Data Not Available | Data Not Available |

| Halogen Bond | C-X···F-C | Data Not Available | Data Not Available |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For 3-Fluoro-3'-nitrobenzophenone, these studies would provide critical insights into its structure and electronic nature.

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio Methods)

A crucial first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization. Using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the lowest energy arrangement of the atoms.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, the electronic structure can be analyzed. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Analysis of the molecular orbitals would show the distribution of electron density. For this compound, it would be expected that the HOMO is localized on one part of the molecule and the LUMO on another, indicating potential pathways for charge-transfer interactions. Furthermore, calculating the molecular electrostatic potential (MEP) would create a color-coded map of charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis would provide a deeper understanding of the bonding and electronic delocalization within this compound. This method translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis quantifies the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. This would reveal, for example, the extent of π-conjugation across the benzophenone (B1666685) system and the hyperconjugative effects of the fluorine and nitro substituents on the stability of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra could be calculated. These theoretical spectra, when properly scaled, can be used to assign the vibrational modes observed in experimental spectra.

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This would yield the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum and the corresponding oscillator strengths, providing insight into the electronic excitations of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated and compared with experimental data to confirm the molecular structure. A strong correlation between predicted and experimental spectra would validate the accuracy of the computational model.

Reaction Mechanism Modeling

Theoretical modeling is an invaluable tool for exploring the potential chemical reactions of this compound.

Computational Elucidation of Reaction Selectivity and Stereochemistry

No specific computational studies elucidating the reaction selectivity and stereochemistry of this compound were found. Theoretical investigations on similar molecules, such as halonitrobenzenes, indicate that the presence of a nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational modeling of these reactions typically involves calculating the energy barriers for nucleophilic attack at different positions on the aromatic rings to predict the most likely products.

For this compound, a computational study would likely investigate the regioselectivity of nucleophilic attack on both the fluoro-substituted and nitro-substituted phenyl rings. The electron-withdrawing nature of the nitro group and the fluorine atom would significantly influence the electrophilicity of the aromatic carbons. DFT calculations could be used to model the transition states and intermediates for various reaction pathways, thereby predicting the kinetic and thermodynamic products.

In the context of stereochemistry, if a reaction involving this compound were to create a chiral center, computational methods could be employed to predict the diastereomeric or enantiomeric excess. This would involve calculating the energies of the transition states leading to the different stereoisomers.

Table 1: Hypothetical Computational Data for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Methoxide | C3 (ortho to NO2) | Data not available | Data not available |

| Methoxide | C1' (ipso to F) | Data not available | Data not available |

| Ammonia | C3 (ortho to NO2) | Data not available | Data not available |

| Ammonia | C1' (ipso to F) | Data not available | Data not available |

Note: This table is hypothetical and for illustrative purposes only. No actual computational data was found for this compound.

Molecular Dynamics Simulations

There is no information available from the search results regarding molecular dynamics (MD) simulations performed on this compound.

MD simulations are a powerful tool for studying the behavior of molecules in solution, including their interactions with solvent molecules and other solutes. For this compound, MD simulations could provide insights into its solvation structure, conformational dynamics, and potential for intermolecular interactions such as hydrogen bonding or π-π stacking. Such simulations would be valuable for understanding its behavior in different solvent environments and its potential interactions with biological macromolecules.

Advanced Applications and Research Utility

Role as a Synthetic Intermediate in Organic Synthesis

The strategic placement of the fluoro and nitro functional groups, combined with the central carbonyl moiety, makes 3-Fluoro-3'-nitrobenzophenone a valuable precursor in various synthetic endeavors. The electron-withdrawing nature of the nitro group and the potential for nucleophilic aromatic substitution of the fluorine atom, along with the reactivity of the ketone, allow for a wide range of chemical transformations.

Precursor for the Construction of Heterocyclic Systems

The presence of the nitro group is particularly significant for the synthesis of nitrogen-containing heterocycles. A common and powerful strategy involves the reductive cyclization of nitroarenes. nih.govunimi.it In this context, this compound can be envisioned as a key starting material for the synthesis of various heterocyclic frameworks. The typical synthetic route would involve the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the carbonyl group or another suitably introduced functional group.

For instance, the reduction of the nitro group in a substituted nitroaryl ketone can lead to the formation of an amino group, which can then attack the carbonyl carbon to form a five-membered ring, yielding indole (B1671886) derivatives. nih.gov While direct examples utilizing this compound are not extensively documented in readily available literature, the established reactivity of related nitroaryl ketones strongly suggests its potential in this area.

Furthermore, the derived 3-amino-3'-fluorobenzophenone intermediate could serve as a precursor for the synthesis of other important heterocyclic systems such as phenazines and acridones. The synthesis of phenazine (B1670421) derivatives can be achieved through the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds. ias.ac.inresearchgate.net By analogy, the amino derivative of this compound could potentially react with appropriate reagents to form such structures. Similarly, acridone (B373769) synthesis often involves the cyclization of N-phenylanthranilic acids. nih.govjuniperpublishers.comorganic-chemistry.org The amino-fluoro-benzophenone core could be elaborated to form the necessary precursors for acridone synthesis.

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction |

| Indoles | Reductive cyclization of the nitroketone | Intramolecular condensation |

| Phenazines | Condensation of the derived diamine with a dicarbonyl | Condensation/Oxidation |

| Acridones | Cyclization of a derived N-phenylanthranilic acid analogue | Intramolecular cyclization |

Building Blocks for Complex Organic Molecules and Derivatives

The benzophenone (B1666685) scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine and nitro groups in this compound provides handles for further functionalization, allowing for the creation of a library of derivatives with potentially interesting pharmacological properties.

The fluorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of a variety of substituents. The nitro group, in addition to its role in heterocyclic synthesis, can be reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions, leading to a wide array of derivatives. The carbonyl group itself can undergo reactions such as reduction to an alcohol, Grignard additions, or Wittig reactions to further diversify the molecular structure.

Application in Multistep Synthetic Sequences

The reactivity of the functional groups in this compound makes it a valuable component in multistep synthetic sequences. A key transformation in such sequences is often the reduction of the nitro group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting amine is a versatile intermediate that can participate in a wide range of subsequent reactions.

For example, a synthetic sequence could involve the initial reduction of the nitro group, followed by a palladium-catalyzed cross-coupling reaction on the fluorinated ring to introduce a new carbon-carbon or carbon-heteroatom bond. The resulting complex intermediate could then undergo further transformations, demonstrating the utility of this compound in building complex molecular frameworks in a stepwise and controlled manner.

Catalytic Applications in Chemical Transformations

While the primary role of this compound is as a synthetic intermediate, the inherent properties of the benzophenone core suggest potential applications in catalysis.

Use as Ligands in Metal-Catalyzed Reactions

The benzophenone structure itself is not a typical ligand for metal catalysis. However, it can be functionalized to incorporate coordinating groups, thereby acting as a scaffold for the synthesis of novel ligands. For instance, the aromatic rings of this compound could be modified to include phosphine, amine, or other donor groups that can coordinate to a metal center. The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, would be influenced by the fluoro and nitro substituents. While specific examples of this compound being used directly as a ligand are not prominent in the literature, the broader class of functionalized benzophenones presents an area for potential research in ligand design.

Evaluation of Organocatalytic Roles

Benzophenone and its derivatives are well-known photosensitizers in photochemical reactions. Upon UV irradiation, benzophenone can be excited to a triplet state, which can then participate in energy transfer or hydrogen atom abstraction processes, thus catalyzing various organic transformations.

Furthermore, the field of organocatalysis has seen the emergence of various organic molecules that can catalyze reactions without the need for a metal. While there is no direct evidence in the reviewed literature of this compound acting as an organocatalyst, the presence of the ketone and the aromatic rings provides a basic framework that could be explored for such applications. For instance, the carbonyl group could potentially act as a Lewis basic site to activate substrates, or the aromatic rings could engage in non-covalent interactions to influence the stereochemistry of a reaction. Further research would be needed to evaluate any potential organocatalytic activity of this specific compound.

Exploration in Photocatalytic Systems

Benzophenone and its derivatives are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating chemical reactions. This property is central to their use in photocatalysis. The introduction of a nitro group, which is a strong electron-withdrawing group, can influence the photophysical and photochemical properties of the benzophenone core.

While direct studies on the photocatalytic activity of this compound are not extensively documented, the presence of the nitro group could potentially enhance its ability to participate in photo-redox processes. Nitroaromatic compounds are known to be effective electron acceptors. In a photocatalytic system, this compound could theoretically act as an electron relay, accepting an electron from a photoexcited catalyst and transferring it to a substrate to facilitate a reduction reaction. Further research would be necessary to determine its efficiency and stability in such systems.

Materials Science Research and Functional Materials

The unique combination of a photoactive ketone, a fluorine atom, and a nitro group in this compound suggests its potential as a building block for advanced functional materials.

Development and Study of Photoinitiators for Polymerization Processes

Benzophenones are a classic example of Type II photoinitiators, which are compounds that initiate polymerization reactions upon exposure to light. epa.gov In the presence of a co-initiator, typically a hydrogen donor like an amine or an alcohol, the excited triplet state of benzophenone abstracts a hydrogen atom, generating a radical that can initiate the polymerization of monomers like acrylates.

The substitution pattern on the benzophenone core can significantly impact its efficacy as a photoinitiator. The fluorine atom in this compound could influence its absorption spectrum and intersystem crossing efficiency. However, the nitro group might have a more pronounced effect. While nitro groups can be electrochemically active, their presence can sometimes quench the excited triplet state, potentially reducing the photoinitiation efficiency. Detailed photochemical studies would be required to ascertain the net effect of these substituents on the photoinitiating capabilities of this compound.

Table 1: General Classes of Photoinitiators

| Type | Mechanism | Examples |

|---|---|---|

| Type I | Unimolecular bond cleavage upon irradiation to form radicals. | Hydroxyacetophenones, Phosphine oxides |

| Type II | Bimolecular reaction where the excited photoinitiator interacts with a co-initiator to generate radicals. | Benzophenones, Thioxanthones |

Design of Fluorescent Probes and Markers for Research Applications

The development of fluorescent probes is a significant area of research for visualizing and detecting specific analytes in biological and chemical systems. While benzophenone itself is not strongly fluorescent, its derivatives can be functionalized with fluorophores to create photo-reactive probes.

The nitro group in this compound is a well-known fluorescence quencher. This property could be exploited in the design of "turn-on" fluorescent probes. For instance, a probe could be designed where the nitro group quenches the fluorescence of a nearby fluorophore. Upon a specific chemical reaction that transforms the nitro group, the quenching effect could be removed, leading to a significant increase in fluorescence. However, no specific studies demonstrating the use of this compound as a fluorescent probe are currently available.

Investigation in Advanced Functional Materials

The incorporation of fluorine atoms into organic materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. The nitro group, being strongly polar and electron-withdrawing, can also influence the intermolecular interactions and electronic properties of materials.

Theoretically, this compound could be used as a monomer or a dopant in the creation of polymers or organic electronic materials. Its polarity and potential for hydrogen bonding could affect the morphology and properties of thin films. Research in this area would involve synthesizing polymers incorporating this moiety and characterizing their material properties.

Probes for Biological Systems in Academic Research

The benzophenone scaffold is present in various biologically active molecules. The specific substitutions on this compound could modulate its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-3'-nitrobenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using fluorobenzene and nitrobenzoyl chloride, with Lewis acids (e.g., AlCl₃) as catalysts. Alternatively, Ullmann coupling between 3-fluoroiodobenzene and 3-nitrobenzophenone derivatives under palladium catalysis may be explored. Key parameters include temperature control (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios. Monitor progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Consideration : Yield optimization requires balancing electron-withdrawing effects of the nitro group (deactivating) and fluorine (ortho/para-directing). Lower temperatures (≤100°C) reduce side products like dehalogenated byproducts .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (aromatic protons split due to nitro and fluorine substituents). Compare with PubChem data for analogous fluorinated nitroaromatics .

- IR : Confirm ketone C=O stretch (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show molecular ion [M+H]⁺ at m/z 259.04 (C₁₃H₈FNO₃). Cross-reference with NIST spectral libraries .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Recrystallization using ethanol/water mixtures (70:30 v/v) exploits differential solubility of nitro and fluoro derivatives. Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers. Validate purity via melting point (expected ~120–125°C) and HPLC (>98% peak area) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro groups influence regioselectivity in further functionalization?

- Methodology : Perform computational modeling (DFT, Gaussian) to map electron density and predict sites for electrophilic substitution. Experimentally, test bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) to observe substitution patterns. Fluorine’s inductive effect directs meta to itself, while nitro’s resonance effects dominate para/ortho positions. Contrast with non-fluorinated analogs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in the benzophenone backbone) or polymorphism. Validate via X-ray crystallography (single-crystal diffraction) to confirm bond angles and packing. Cross-reference with crystallographic data for related fluorinated nitroaromatics .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., nitro reduction to amine or ketone hydrolysis). Use LC-MS to identify breakdown pathways. Store in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative decomposition .

Q. What role does this compound play in synthesizing complex heterocycles or pharmaceutical intermediates?

- Application : The nitro group facilitates reduction to amines for coupling reactions (e.g., Suzuki-Miyaura), while the ketone serves as a handle for condensation (e.g., with hydrazines to form pyrazoles). Cite its use in patented crystalline intermediates for kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.